molecular formula C13H13NO B1503967 6-(3,6-Dihydro-2H-pyran-4-YL)-1H-indole CAS No. 885273-45-0

6-(3,6-Dihydro-2H-pyran-4-YL)-1H-indole

Cat. No.: B1503967
CAS No.: 885273-45-0
M. Wt: 199.25 g/mol
InChI Key: JIXQUDUYFRKOIC-UHFFFAOYSA-N
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Description

6-(3,6-Dihydro-2H-pyran-4-YL)-1H-indole is a complex organic compound that features both an indole and a dihydropyran moiety. The indole structure is a common motif in many natural products and pharmaceuticals, while the dihydropyran ring adds unique chemical properties that can be exploited in various synthetic and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,6-Dihydro-2H-pyran-4-YL)-1H-indole typically involves the formation of the dihydropyran ring followed by its attachment to the indole core. One common method is the Prins cyclization of homopropargylic alcohols with aldehydes, which efficiently forms the dihydropyran ring . This reaction is often mediated by triflic acid and can be followed by various coupling reactions to introduce the indole moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The use of robust and recyclable catalysts, such as those based on palladium or ruthenium, can also enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(3,6-Dihydro-2H-pyran-4-YL)-1H-indole can undergo a variety of chemical reactions, including:

    Oxidation: The dihydropyran ring can be oxidized to form pyranones or other oxygenated derivatives.

    Reduction: The indole moiety can be reduced to form indolines or other hydrogenated products.

    Substitution: Both the indole and dihydropyran rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydropyran ring can yield pyranones, while reduction of the indole moiety can produce indolines .

Scientific Research Applications

6-(3,6-Dihydro-2H-pyran-4-YL)-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3,6-Dihydro-2H-pyran-4-YL)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions and hydrogen bonding, while the dihydropyran ring can participate in various chemical reactions that modulate the activity of the target molecule . These interactions can influence biological pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,6-Dihydro-2H-pyran-4-YL)-1H-indole is unique due to the combination of the indole and dihydropyran rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler analogs .

Properties

IUPAC Name

6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-2-12(10-4-7-15-8-5-10)9-13-11(1)3-6-14-13/h1-4,6,9,14H,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXQUDUYFRKOIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC=C1C2=CC3=C(C=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696232
Record name 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-45-0
Record name 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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